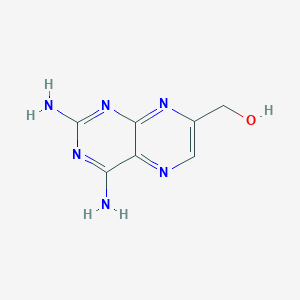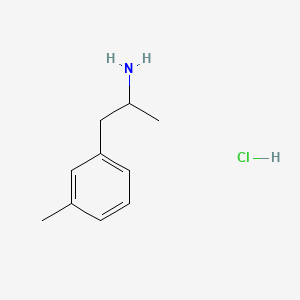
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl methyl ketone or benzoic acid.
Reduction: Formation of N-methylamphetamine.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.
Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Similar in structure and function but with a higher potency.
Amphetamine: Shares the core structure but differs in the degree of methylation.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.
Propriétés
Numéro CAS |
77083-25-1 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
1-(3-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H |
Clé InChI |
JDJFSENCYVVAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
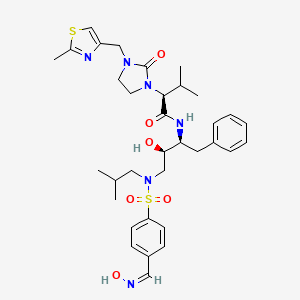
![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
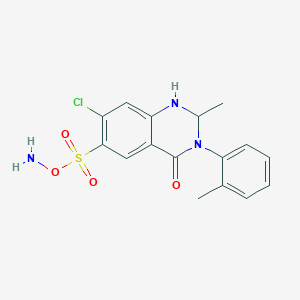
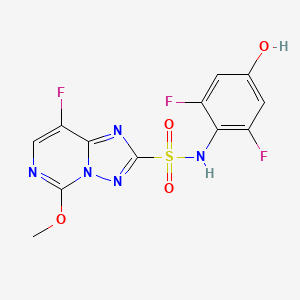
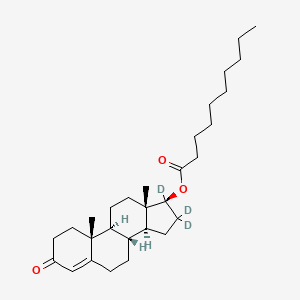
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
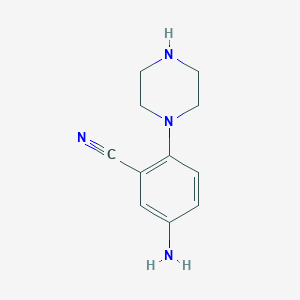
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
